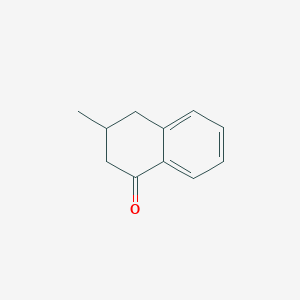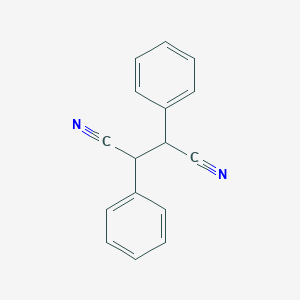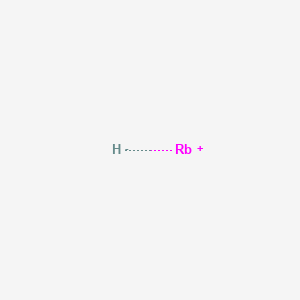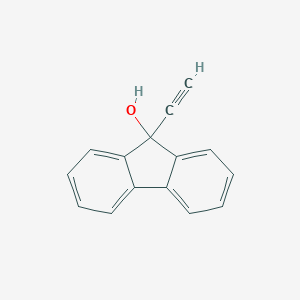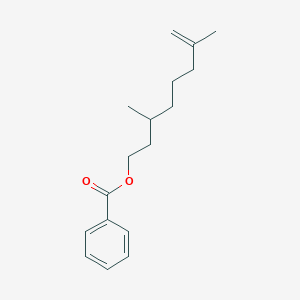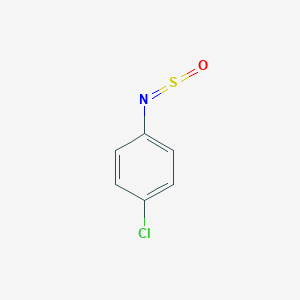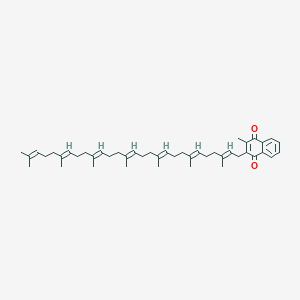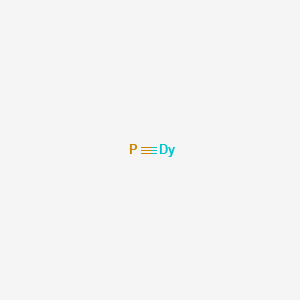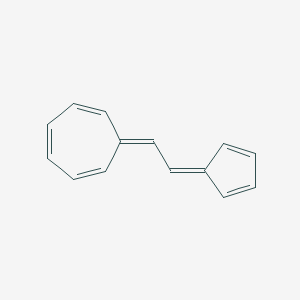
7-(2-Cyclopenta-2,4-dien-1-ylideneethylidene)cyclohepta-1,3,5-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a polycyclic hydrocarbon that features a unique structure combining cyclopentadiene and cycloheptatriene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sesquifulvadiene typically involves the reaction of cyclopentadiene with cycloheptatriene under specific conditions. One common method is the Diels-Alder reaction, where cyclopentadiene acts as a diene and cycloheptatriene as a dienophile. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of sesquifulvadiene may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts, controlled temperature, and pressure conditions to enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 7-(2-Cyclopenta-2,4-dien-1-ylideneethylidene)cyclohepta-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of sesquifulvadiene can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated compounds, nitro compounds, sulfonated compounds.
Wissenschaftliche Forschungsanwendungen
7-(2-Cyclopenta-2,4-dien-1-ylideneethylidene)cyclohepta-1,3,5-triene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of sesquifulvadiene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, sesquifulvadiene may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
7-(2-Cyclopenta-2,4-dien-1-ylideneethylidene)cyclohepta-1,3,5-triene can be compared with other similar polycyclic hydrocarbons, such as:
Fulvene: Another polycyclic hydrocarbon with a similar structure but different ring sizes.
Cyclopentadiene: A simpler hydrocarbon that forms part of the sesquifulvadiene structure.
Cycloheptatriene: Another component of sesquifulvadiene with distinct chemical properties.
Eigenschaften
CAS-Nummer |
13822-93-0 |
|---|---|
Molekularformel |
C14H12 |
Molekulargewicht |
180.24 g/mol |
IUPAC-Name |
7-(2-cyclopenta-2,4-dien-1-ylideneethylidene)cyclohepta-1,3,5-triene |
InChI |
InChI=1S/C14H12/c1-2-4-8-13(7-3-1)11-12-14-9-5-6-10-14/h1-12H |
InChI-Schlüssel |
KIJLBJAMTGNATM-UHFFFAOYSA-N |
SMILES |
C1=CC=CC(=CC=C2C=CC=C2)C=C1 |
Kanonische SMILES |
C1=CC=CC(=CC=C2C=CC=C2)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



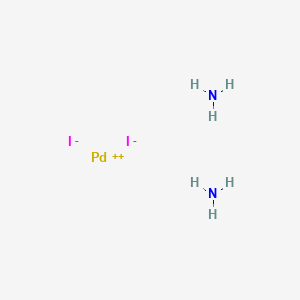

![Propanamide, 3,3'-[[(4-aminophenyl)sulfonyl]imino]bis-](/img/structure/B85041.png)
